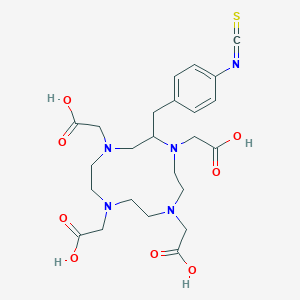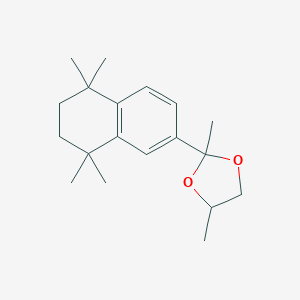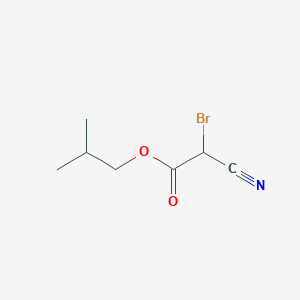
1,3-Dimethyl-1,3-diazacycloheptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-1,3-diazacycloheptane, also known as DMDCH, is a cyclic organic compound that contains two nitrogen atoms in its structure. It has been widely used in various fields, including chemical synthesis, pharmaceuticals, and agrochemicals.
作用机制
The mechanism of action of 1,3-Dimethyl-1,3-diazacycloheptane is not well understood. However, studies have shown that it can act as a nucleophile, reacting with electrophiles to form covalent bonds. It has also been shown to have metal-binding properties, which could explain its potential use as a ligand in the synthesis of metal complexes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,3-Dimethyl-1,3-diazacycloheptane are not well documented. However, studies have shown that it has low toxicity and is not mutagenic or carcinogenic.
实验室实验的优点和局限性
One of the advantages of using 1,3-Dimethyl-1,3-diazacycloheptane in lab experiments is its high reactivity, which allows for the synthesis of complex molecules. It is also relatively easy to synthesize, making it a cost-effective option. However, one of the limitations is its potential toxicity, which could pose a risk to researchers.
未来方向
There are several future directions for research on 1,3-Dimethyl-1,3-diazacycloheptane. One area of interest is its potential use as a chiral auxiliary in asymmetric synthesis. Another area of interest is its potential use as a ligand in the synthesis of metal complexes with potential biological activity. Further studies are also needed to better understand its mechanism of action and potential toxicity.
合成方法
The synthesis of 1,3-Dimethyl-1,3-diazacycloheptane can be achieved through a multistep process. One of the most commonly used methods involves the reaction of 1,5-hexadiene with hydrazine hydrate in the presence of a palladium catalyst. The resulting intermediate is then treated with acetic acid to yield 1,3-Dimethyl-1,3-diazacycloheptane. Another method involves the reaction of 2,5-dimethylpyrazine with hydrazine hydrate in the presence of a nickel catalyst.
科学研究应用
1,3-Dimethyl-1,3-diazacycloheptane has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been used as a building block for the synthesis of various drugs, including anti-tumor agents and anti-inflammatory agents. It has also been used as a ligand in the synthesis of metal complexes with potential biological activity. In addition, 1,3-Dimethyl-1,3-diazacycloheptane has been used as a chiral auxiliary in asymmetric synthesis.
属性
CAS 编号 |
138913-26-5 |
|---|---|
产品名称 |
1,3-Dimethyl-1,3-diazacycloheptane |
分子式 |
C7H16N2 |
分子量 |
128.22 g/mol |
IUPAC 名称 |
1,3-dimethyl-1,3-diazepane |
InChI |
InChI=1S/C7H16N2/c1-8-5-3-4-6-9(2)7-8/h3-7H2,1-2H3 |
InChI 键 |
FRSQRBNYUXTBIG-UHFFFAOYSA-N |
SMILES |
CN1CCCCN(C1)C |
规范 SMILES |
CN1CCCCN(C1)C |
同义词 |
1H-1,3-Diazepine,hexahydro-1,3-dimethyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[1-(2,3,4,5,6-Pentadeuteriophenyl)cyclohexyl]piperidine](/img/structure/B164316.png)









